

Application Notes and Protocols: Measuring JNJ-632 Antiviral Activity using qPCR

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Compound of Interest

Compound Name: JNJ-632

Cat. No.: B608240

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Abstract

This document provides a detailed protocol for quantifying the antiviral activity of **JNJ-632**, a potent Hepatitis B Virus (HBV) capsid assembly modulator (CAM), using quantitative polymerase chain reaction (qPCR). **JNJ-632** exhibits a dual mechanism of action by not only inhibiting viral replication but also preventing the formation of covalently closed circular DNA (cccDNA), the stable episomal form of the viral genome responsible for viral persistence.^{[1][2]} The protocols outlined below describe methods to quantify both total HBV DNA and cccDNA levels in cell culture models, enabling a comprehensive assessment of **JNJ-632**'s efficacy.

Introduction to JNJ-632

JNJ-632 is a member of the sulfamoylbenzamide class of HBV capsid assembly modulators.^[3] It accelerates the assembly of HBV core protein (HBc) into capsids, but in doing so, prevents the encapsidation of the viral polymerase and pregenomic RNA (pgRNA), thereby blocking the formation of new infectious virus particles.^{[1][2]} Crucially, when administered at the time of infection, **JNJ-632** also inhibits the establishment of the cccDNA pool in the nucleus of hepatocytes.^{[1][2]} This dual action makes it a promising candidate for achieving a functional cure for chronic hepatitis B. The antiviral potency of **JNJ-632** can be quantified by measuring the reduction in viral nucleic acids, for which qPCR is a highly sensitive and specific method.

Data Presentation

The antiviral activity of **JNJ-632** is typically expressed as the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits 50% of the viral replication or cccDNA formation.

Cell Line	Target	EC ₅₀ (nM)	Genotype	Reference
HepG2.2.15	Total HBV DNA	121 (mean)	D	[4]
Primary Human Hepatocytes	Total HBV DNA	101	A	[4]
Primary Human Hepatocytes	Total HBV DNA	240	B	[4]
Primary Human Hepatocytes	Total HBV DNA	119	C	[4]
Primary Human Hepatocytes	Total HBV DNA	200	D	[4]
HepG2.117	Total HBV DNA	415 (median)	Not Specified	[5]

Experimental Protocols

Cell Culture and JNJ-632 Treatment

This protocol is designed for the HepG2.2.15 cell line, which stably replicates HBV.

Materials:

- HepG2.2.15 cells
- DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and G418 (for selection)
- **JNJ-632** (dissolved in DMSO)
- Cell culture plates (24-well or 96-well)

Procedure:

- Seed HepG2.2.15 cells in a 24-well plate at a density that allows for logarithmic growth for the duration of the experiment.
- Allow cells to adhere overnight.
- Prepare serial dilutions of **JNJ-632** in cell culture medium. It is recommended to use a 3-fold or 4-fold dilution series to cover a wide range of concentrations (e.g., from 1 nM to 10 μ M). Include a DMSO-only vehicle control.
- Remove the old medium from the cells and add the medium containing the different concentrations of **JNJ-632**.
- Incubate the cells for 4 days at 37°C in a 5% CO₂ atmosphere.^[4]

DNA Extraction

Materials:

- Lysis buffer (e.g., containing proteinase K and detergents)
- DNA extraction kit (e.g., QIAamp DNA Mini Kit) or a validated in-house method.

Procedure:

- After the 4-day incubation, harvest the cells. For intracellular DNA, wash the cells with PBS and then lyse them directly in the wells.
- For extracellular DNA, collect the cell culture supernatant.
- Extract total DNA from the cell lysates (for intracellular HBV DNA and cccDNA) or the supernatant (for extracellular HBV DNA) according to the manufacturer's protocol of the chosen DNA extraction kit.
- Elute the DNA in an appropriate buffer (e.g., nuclease-free water or elution buffer provided with the kit).
- Quantify the DNA concentration using a spectrophotometer (e.g., NanoDrop).

T5 Exonuclease Digestion for cccDNA Quantification

To specifically quantify cccDNA, it is essential to remove other forms of viral DNA, particularly the abundant relaxed circular DNA (rcDNA). T5 exonuclease efficiently degrades linear and nicked circular DNA, leaving the covalently closed circular DNA intact.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Materials:

- Extracted total intracellular DNA
- T5 Exonuclease and corresponding reaction buffer
- EDTA (to stop the reaction)

Procedure:

- In a PCR tube, combine the following:
 - Up to 1 µg of extracted intracellular DNA
 - 10x T5 Exonuclease Reaction Buffer
 - T5 Exonuclease (e.g., 5 units)
 - Nuclease-free water to a final volume of 50 µL.
- Gently mix and incubate at 37°C for 30-60 minutes.[\[6\]](#)[\[9\]](#)
- Stop the reaction by adding EDTA to a final concentration of at least 11 mM or by heat inactivation at 70°C for 20 minutes.[\[9\]](#)[\[10\]](#)
- The digested DNA is now ready for cccDNA-specific qPCR.

Quantitative PCR (qPCR)

4.1. Quantification of Total HBV DNA

Materials:

- TaqMan Gene Expression Master Mix or similar qPCR master mix
- Primers and probe targeting a conserved region of the HBV genome (e.g., the S gene).
 - Forward Primer (S gene): 5'-GGACCCCTGCTCGTGTTACA-3'[\[2\]](#)[\[5\]](#)
 - Reverse Primer (S gene): 5'-GAGAGAAGTCCACCMCGAGTCTAGA-3'[\[2\]](#)[\[5\]](#)
 - Probe (S gene): 5'-HEX/TCACCTCTGCCTAATC/3MGBEC-3'[\[5\]](#)
- HBV DNA standard for absolute quantification (a plasmid containing the HBV genome of known concentration)
- Extracted DNA samples

qPCR Reaction Setup (20 µL):

- 10 µL of 2x qPCR Master Mix
- 1 µL of Primer/Probe Mix (final concentration of 400 nM for each primer and probe)
- 3 µL of sample DNA
- 6 µL of Nuclease-free water

Thermal Cycling Conditions:

- UNG Activation: 50°C for 2 minutes
- Initial Denaturation: 95°C for 10 minutes
- 40-60 cycles of:
 - Denaturation: 95°C for 20 seconds
 - Annealing/Extension: 55°C for 30 seconds[\[1\]](#)[\[4\]](#)

4.2. Quantification of cccDNA

Materials:

- Same as for total HBV DNA, but with cccDNA-specific primers and probe. These primers are designed to span the gap region of rcDNA, thus preferentially amplifying the closed circular form.
- T5 exonuclease-treated DNA samples.

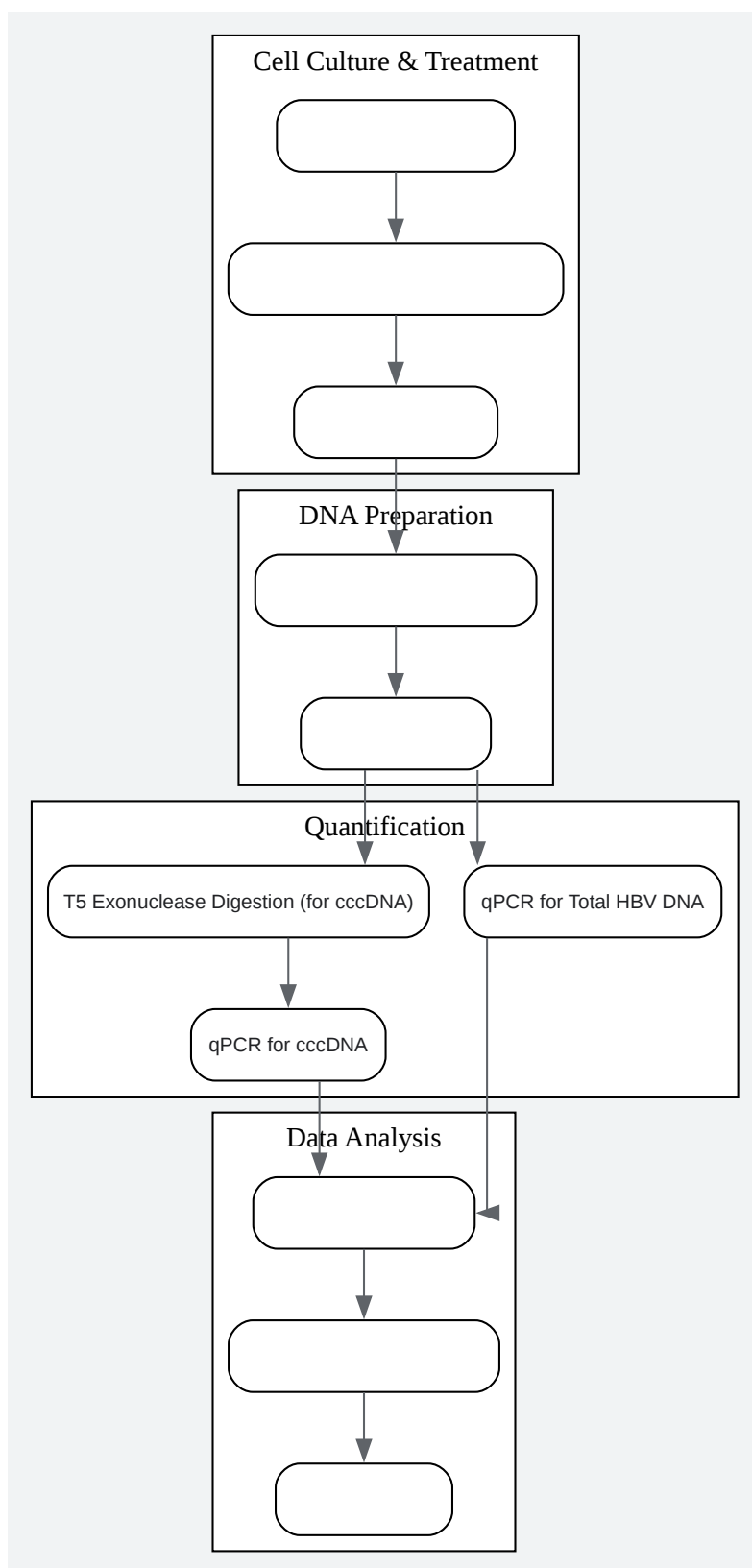
qPCR Reaction Setup and Thermal Cycling Conditions:

- Follow the same setup and conditions as for total HBV DNA quantification.

Data Analysis

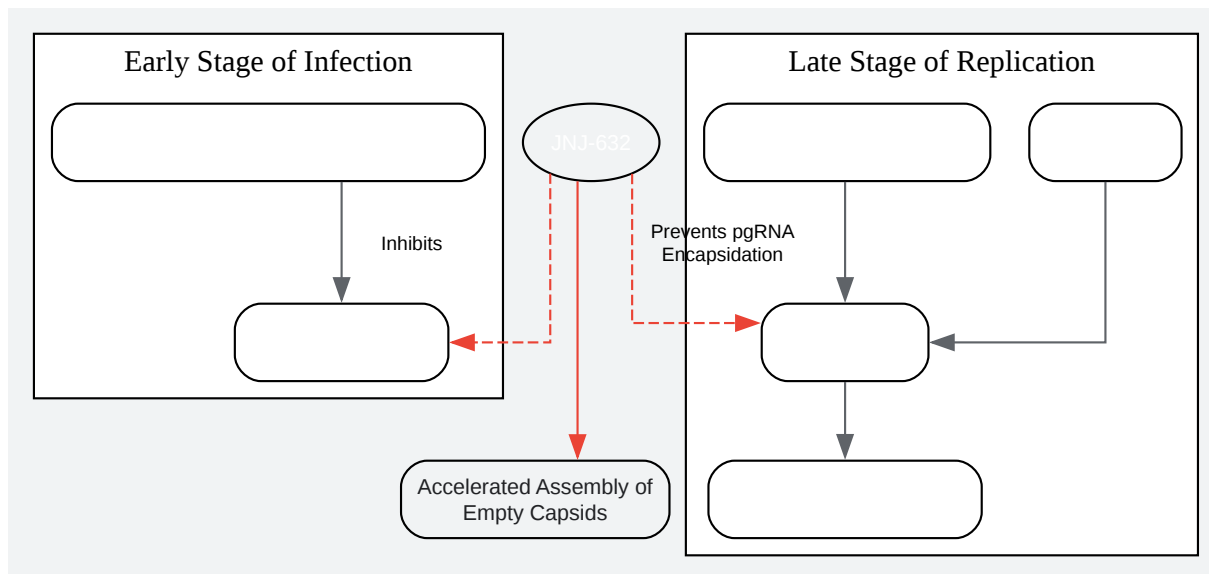
- Generate a standard curve using the serial dilutions of the HBV DNA standard.
- Quantify the HBV DNA copy number in each sample based on the standard curve.
- For cccDNA, normalize the copy number to the amount of input DNA or to a housekeeping gene (e.g., RNase P) to account for variations in cell number and DNA extraction efficiency.
- Calculate the percentage of inhibition of HBV DNA or cccDNA for each **JNJ-632** concentration relative to the DMSO vehicle control.
- Plot the percentage of inhibition against the logarithm of the **JNJ-632** concentration.
- Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 value.[\[11\]](#)[\[12\]](#)

Visualizations



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Caption: Experimental workflow for determining the antiviral activity of **JNJ-632**.



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Caption: Dual mechanism of action of **JNJ-632** in inhibiting HBV.

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